![molecular formula C17H16N2OS2 B2474318 3-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide CAS No. 898459-25-1](/img/structure/B2474318.png)
3-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure would be characterized by the presence of a benzamide moiety, a thiazole ring, and an ethylthio group. Detailed structural analysis would require experimental data such as NMR, IR, or X-ray crystallography .
Chemical Reactions Analysis
The reactivity of this compound could involve the amide group, the thiazole ring, or the ethylthio group, depending on the conditions and reagents used. Again, specific reaction analysis would require experimental data .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar amide group could influence its solubility in different solvents .
Scientific Research Applications
Gelation Properties
- Benzamide derivatives, including compounds structurally similar to 3-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide, have been explored for their gelation behavior. Research indicates that certain benzamide derivatives can form gels in alcohol-water mixtures, driven by non-covalent interactions like π-π interactions, and N-H...N and S...O interactions, highlighting the role of methyl functionality in gelation behavior (Yadav & Ballabh, 2020).
Anticancer Activity
- Substituted benzamides have been designed, synthesized, and evaluated for their anticancer activity against various cancer cell lines. Some of these compounds demonstrated moderate to excellent anticancer activity, with certain derivatives showing higher activity than the reference drug (Ravinaik et al., 2021).
Antifungal Activity
- Benzamide derivatives have also been studied for their potential antifungal properties. Compounds like 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their derivatives were synthesized and screened for antifungal activity, showcasing the potential of benzamide derivatives in antifungal applications (Narayana et al., 2004).
Anti-Inflammatory and Myocardial Function Properties
- Research into N-(thiazol-2-yl)-benzamide derivatives has revealed that certain compounds show anti-inflammatory activity and do not adversely affect myocardial function, indicating their potential therapeutic applications in inflammation and heart-related conditions (Lynch et al., 2006).
Antibacterial Activity
- Novel benzamide derivatives have been designed, synthesized, and evaluated for their antibacterial activity. Some compounds exhibited promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, highlighting the potential of benzamide derivatives in antibacterial therapy (Palkar et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-ethylsulfanyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-3-21-14-6-4-5-12(9-14)17(20)19-13-7-8-16-15(10-13)18-11(2)22-16/h4-10H,3H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFMHYSMBPGRFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)SC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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